molecular formula C16H25N5O2 B4843527 4-[6-methyl-2-(4-propionyl-1-piperazinyl)-4-pyrimidinyl]morpholine

4-[6-methyl-2-(4-propionyl-1-piperazinyl)-4-pyrimidinyl]morpholine

Cat. No. B4843527
M. Wt: 319.40 g/mol
InChI Key: WLTLKZJWJCOSGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[6-methyl-2-(4-propionyl-1-piperazinyl)-4-pyrimidinyl]morpholine, also known as MP-10, is a novel compound that has shown promising results in scientific research. It is a small molecule that belongs to the class of morpholines and has been synthesized using various methods. The aim of

Mechanism of Action

4-[6-methyl-2-(4-propionyl-1-piperazinyl)-4-pyrimidinyl]morpholine exerts its pharmacological effects by binding to and inhibiting the activity of several enzymes and receptors. It has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell proliferation. 4-[6-methyl-2-(4-propionyl-1-piperazinyl)-4-pyrimidinyl]morpholine has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. Additionally, 4-[6-methyl-2-(4-propionyl-1-piperazinyl)-4-pyrimidinyl]morpholine has been shown to bind to and activate the adenosine A2A receptor, which is involved in the regulation of neurotransmitter release.
Biochemical and Physiological Effects
4-[6-methyl-2-(4-propionyl-1-piperazinyl)-4-pyrimidinyl]morpholine has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for anticancer drugs. 4-[6-methyl-2-(4-propionyl-1-piperazinyl)-4-pyrimidinyl]morpholine has also been shown to reduce the production of inflammatory mediators, which is a desirable effect for anti-inflammatory drugs. Additionally, 4-[6-methyl-2-(4-propionyl-1-piperazinyl)-4-pyrimidinyl]morpholine has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 4-[6-methyl-2-(4-propionyl-1-piperazinyl)-4-pyrimidinyl]morpholine in lab experiments is its high purity and stability, which allows for accurate and reproducible results. Additionally, 4-[6-methyl-2-(4-propionyl-1-piperazinyl)-4-pyrimidinyl]morpholine has been shown to have low toxicity and minimal side effects, which makes it a safe compound to use in lab experiments. However, one limitation of using 4-[6-methyl-2-(4-propionyl-1-piperazinyl)-4-pyrimidinyl]morpholine in lab experiments is its high cost, which may limit its use in some research settings.

Future Directions

There are several future directions for the study of 4-[6-methyl-2-(4-propionyl-1-piperazinyl)-4-pyrimidinyl]morpholine. One direction is to further explore its potential therapeutic applications in cancer, inflammation, and neurological disorders. Another direction is to investigate its mechanism of action in greater detail, including its interactions with other enzymes and receptors. Additionally, future research could focus on developing more efficient and cost-effective methods for synthesizing 4-[6-methyl-2-(4-propionyl-1-piperazinyl)-4-pyrimidinyl]morpholine.

Scientific Research Applications

4-[6-methyl-2-(4-propionyl-1-piperazinyl)-4-pyrimidinyl]morpholine has been shown to have potential therapeutic applications in various scientific research areas. It has been studied extensively for its anticancer properties, as it has been shown to inhibit the growth of cancer cells in vitro and in vivo. 4-[6-methyl-2-(4-propionyl-1-piperazinyl)-4-pyrimidinyl]morpholine has also been studied for its anti-inflammatory properties, as it has been shown to reduce inflammation in animal models of inflammatory diseases. Additionally, 4-[6-methyl-2-(4-propionyl-1-piperazinyl)-4-pyrimidinyl]morpholine has been studied for its potential use in treating neurological disorders, such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

1-[4-(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N5O2/c1-3-15(22)20-4-6-21(7-5-20)16-17-13(2)12-14(18-16)19-8-10-23-11-9-19/h12H,3-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLTLKZJWJCOSGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCN(CC1)C2=NC(=CC(=N2)N3CCOCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(4-Methyl-6-morpholino-2-pyrimidinyl)piperazino]-1-propanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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